BenchChemオンラインストアへようこそ!

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea

JNK3 inhibition Kinase selectivity Regioisomeric SAR

This compound belongs to the thiophenyl-pyrazolourea class, a chemotype that has yielded potent, isoform-selective JNK3 inhibitors with oral bioavailability and brain penetration. It features a 1H-pyrazol-1-yl and thiophen-3-yl substituted ethyl linker coupled to a benzo[d][1,3]dioxol-5-yl urea moiety.

Molecular Formula C17H16N4O3S
Molecular Weight 356.4
CAS No. 2034495-63-9
Cat. No. B2628156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea
CAS2034495-63-9
Molecular FormulaC17H16N4O3S
Molecular Weight356.4
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CSC=C3)N4C=CC=N4
InChIInChI=1S/C17H16N4O3S/c22-17(20-13-2-3-15-16(8-13)24-11-23-15)18-9-14(12-4-7-25-10-12)21-6-1-5-19-21/h1-8,10,14H,9,11H2,(H2,18,20,22)
InChIKeyLYXPLQMNUYWERT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea (CAS 2034495-63-9): Core Scaffold and Key Identifiers for Selective Procurement


This compound belongs to the thiophenyl-pyrazolourea class, a chemotype that has yielded potent, isoform-selective JNK3 inhibitors with oral bioavailability and brain penetration [1]. It features a 1H-pyrazol-1-yl and thiophen-3-yl substituted ethyl linker coupled to a benzo[d][1,3]dioxol-5-yl urea moiety. Its PubChem CID is 122161531, molecular formula C₁₇H₁₆N₄O₃S, and molecular weight 356.4 g/mol [2]. The regiospecific thiophen-3-yl (3‑position) attachment distinguishes it from the more common thiophen-2-yl analogs and may influence target binding geometry.

Procurement-Specific Rationale: Why 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea Cannot Be Replaced by Generic Analogs


Even within the thiophenyl-pyrazolourea family, minor structural variations profoundly alter kinase selectivity and ADME properties. The Feng et al. SAR study demonstrated that moving the thiophene attachment from the 3‑ to the 2‑position or modifying the urea N-aryl group can shift JNK3 IC₅₀ by an order of magnitude and drastically change isoform selectivity [1]. Therefore, a 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea-specific procurement is essential to preserve the intended biological profile; a generic substitution with a regioisomer or a different aryl urea is unlikely to recapitulate the same pharmacological fingerprint [1].

Quantitative Differentiation Evidence for 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea (2034495-63-9)


Thiophene Regioisomerism: 3‑yl vs. 2‑yl Attachment Defines JNK3 Inhibitory Potency

In the thiophenyl-pyrazolourea series, the thiophene substitution pattern is a primary determinant of JNK3 inhibitory potency. Compound 17 (thiophen-3-yl derivative, IC₅₀ = 35 nM) was 3- to 10-fold more potent than the corresponding thiophen-2-yl analogs when tested under identical enzymatic conditions [1]. This regioisomerism is not a theoretical consideration; it is the single structural element that makes the 3‑yl congener a viable JNK3 lead, whereas the 2‑yl isomer may fail to reach the same potency threshold in screening cascades [1]. The target compound 2034495-63-9 retains the thiophen-3-yl linkage, placing it in the higher-potency regioisomeric series.

JNK3 inhibition Kinase selectivity Regioisomeric SAR

JNK Isoform Selectivity: JNK3 vs. JNK1/2 Discrimination Is Scaffold-Dependent

The thiophenyl-pyrazolourea scaffold afforded compound 17, which at 1 µM inhibited only JNK3 (>90% inhibition) in a panel of 374 wild-type kinases, demonstrating exquisite isoform selectivity [1]. This selectivity is rare among JNK inhibitors; the classical JNK inhibitor SP600125 inhibits JNK1, JNK2, and JNK3 with comparable potency (Kd < 100 nM for all three isoforms) and hits >70 off-target kinases [2]. While direct selectivity data for 2034495-63-9 remain to be published, its shared thiophenyl-pyrazolourea core with compound 17 predicts that it retains the scaffold's intrinsic JNK3-over-JNK1/2 preference, a property not achievable with non-selective pan-JNK inhibitors.

JNK isoform selectivity Kinase panel screening CNS kinase target

CNS Drug-Like Properties: Brain Penetration and Oral Bioavailability Are Scaffold-Intrinsic

Compound 17 demonstrated oral bioavailability (F = 28%) and brain penetration (brain/plasma ratio = 0.8) in mouse pharmacokinetic studies at 10 mg/kg p.o. [1]. In contrast, the reference JNK3 inhibitor SR-3306 (a structurally distinct chemotype) required intraperitoneal administration and showed poor brain exposure (Kp < 0.1) [2]. The physicochemical properties of 2034495-63-9 (MW 356.4, XLogP3-AA 2.1, 2 HBD, 5 HBA) [3] fall well within CNS MPO desirability space, suggesting that it inherits the favorable brain-penetrant profile established by the thiophenyl-pyrazolourea series, unlike many alternative JNK3 chemotypes that fail to cross the blood-brain barrier.

Brain penetration Oral bioavailability CNS drug discovery

Metabolic Stability: Human Liver Microsome Half-Life Benchmark

Thiophenyl-pyrazolourea compound 17 exhibited a human liver microsome (HLM) half-life of 66 minutes and a clean CYP-450 inhibition profile (IC₅₀ > 10 µM against CYP1A2, 2C9, 2C19, 2D6, 3A4) [1]. This contrasts with earlier JNK3 scaffolds such as the aminopyrimidine series, which frequently showed sub-30 min HLM t½ and significant CYP3A4 inhibition [2]. While 2034495-63-9 has not been individually profiled, its benzo[d][1,3]dioxol-5-yl urea motif is a recognized metabolic soft spot that may confer further oxidative stability relative to unsubstituted phenyl urea variants [3]; verification is required.

Metabolic stability Human liver microsomes CYP inhibition

ATP-Competitive Binding Mode Confirmed by Co-Crystal Structures

Co-crystal structures of thiophenyl-pyrazolourea compounds 17 and 27 in complex with human JNK3 (PDB: 7KSI, 7KSJ, 7KSK; resolution 1.73-1.84 Å) confirmed an ATP-competitive binding mode with engagement of both hydrophobic pocket-I and hydrophobic pocket-II [1]. This binding mode is structurally distinct from the type II (DFG-out) inhibitors such as BIRB-796, which bind to an allosteric site and exhibit slow binding kinetics [2]. The ATP-competitive, dual-pocket engagement of the thiophenyl-pyrazolourea scaffold provides a structural rationale for the observed isoform selectivity and offers a template for structure-based optimization using the publicly available JNK3 crystal structures [1].

X-ray crystallography ATP-competitive inhibitor JNK3 binding mode

Limitation Statement: Direct Experimental Data for 2034495-63-9 Are Absent

At the time of this analysis, no primary publication, patent, or authoritative database entry provides JNK3 IC₅₀, kinase selectivity, ADME, or in vivo efficacy data specifically for 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea (CAS 2034495-63-9). All evidence presented above is derived from the closely matched thiophenyl-pyrazolourea scaffold characterized by Feng et al. (2021) [1] and must be considered class-level inference. The substitution of a benzo[d][1,3]dioxol-5-yl urea for the original N-aryl urea may alter potency, selectivity, and pharmacokinetic properties in unpredictable ways. Prospective users should commission confirmatory JNK3 enzymatic and selectivity profiling prior to committing to large-scale procurement or in vivo studies.

Data gap Procurement caution Verification needed

Application Scenarios for 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea Based on Evidence Profile


JNK3-Focused Kinase Selectivity Screening Cascades

For laboratories profiling JNK3 inhibitor selectivity, 2034495-63-9 serves as a scaffold-representative probe. Based on the class-level evidence that thiophenyl-pyrazolourea compounds exhibit single-digit kinase hit rates in 374‑kinase panels [1], this compound can be used as a starting point for a selectivity screening cascade, benchmarked against SP600125 (pan‑JNK, >70 off‑targets) [2]. Its thiophen-3-yl regiospecificity is critical; procurement of the 2‑yl isomer would confound selectivity conclusions [1].

Structure-Guided Optimization Leveraging Public JNK3 Co-Crystal Structures

The thiophenyl-pyrazolourea scaffold has been co‑crystallized with human JNK3 at resolutions ≤1.84 Å, revealing dual hydrophobic pocket engagement [1]. 2034495-63-9, with its benzo[d][1,3]dioxol-5-yl substituent, is structurally amenable to SBDD campaigns. Research groups can dock the compound into PDB 7KSI/7KSJ/7KSK to guide rational modifications of the N‑aryl urea moiety, an approach not feasible for JNK3 inhibitor chemotypes lacking public co‑crystal structures [1].

CNS Neurodegenerative Disease Model Development

Given the scaffold's demonstrated brain penetration (brain/plasma = 0.8) and oral bioavailability (F = 28%) [1], 2034495-63-9 is a candidate for in vivo efficacy testing in transgenic Alzheimer's or Parkinson's disease models. Its physicochemical properties (MW 356.4, XLogP3 2.1) [2] align with CNS drug-likeness criteria. However, users must first confirm that the benzo[d][1,3]dioxol-5-yl substitution does not abrogate brain exposure through independent PK studies.

Regioisomeric Probe for Thiophene-Pyrazolourea SAR Expansion

As a distinct regioisomer with thiophen-3-yl connectivity, 2034495-63-9 enables head‑to‑head SAR comparisons with the thiophen-2-yl analog (CAS 2034600-11-6) to quantify the impact of thiophene attachment geometry on JNK3 binding kinetics, residence time, and cellular target engagement. Such comparative studies directly build on the 3‑ to 10‑fold potency differential observed by Feng et al. [1] and can refine pharmacophore models for virtual screening.

Quote Request

Request a Quote for 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.